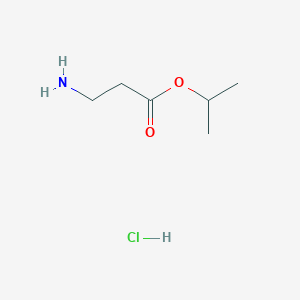![molecular formula C10H13Cl2NO2 B1416776 3-{[(4-Chlorophenyl)methyl]amino}propanoic acid hydrochloride CAS No. 1172479-10-5](/img/structure/B1416776.png)
3-{[(4-Chlorophenyl)methyl]amino}propanoic acid hydrochloride
Vue d'ensemble
Description
“3-{[(4-Chlorophenyl)methyl]amino}propanoic acid hydrochloride” is a chemical compound with the molecular formula C10H12ClNO2•HCl . It is a powder at room temperature .
Molecular Structure Analysis
The InChI code for this compound is 1S/C10H12ClNO2.ClH/c11-9-3-1-2-8(6-9)7-12-5-4-10(13)14;/h1-3,6,12H,4-5,7H2,(H,13,14);1H . This code provides a standard way to encode the compound’s molecular structure.Physical And Chemical Properties Analysis
This compound has a molecular weight of 250.12 . It is a powder at room temperature .Applications De Recherche Scientifique
Fluorescence Derivatisation for Biological Assays
3-(Naphthalen-1-ylamino)propanoic acid, related to the compound , has been explored for its potential as a fluorescent derivatising agent for amino acids. The derivatives exhibit strong fluorescence, making them useful for biological assays. This demonstrates the compound's utility in enhancing detection sensitivity in various research contexts (Frade et al., 2007).
Synthesis of Anticancer Derivatives
Research on derivatives of 3-(4-chlorophenyl)-3-hydroxy-2,2-dimethyl-propanoic acid, structurally similar to the specified compound, has shown significant potential in anticancer activity. These studies involve the synthesis of compounds expected to inhibit histone deacetylases, highlighting the compound's relevance in developing new anticancer therapies (Rayes et al., 2019).
Crystal Structure Analysis for Drug Design
Investigation into the crystal structure of related compounds aids in understanding molecular interactions critical for drug design. For example, studying the crystal structure of 2-[2-(4-chloro-phenyl)-acetylamino]-3-(3,4- dimethoxyphenyl)propionic acid methyl ester provides insights into molecular conformations that can influence the drug's efficacy and bioavailability (Chen et al., 2014).
Corrosion Inhibition for Industrial Applications
The study of Schiff bases derived from L-Tryptophan, which shares functional groups with the compound , demonstrates applications in corrosion inhibition on stainless steel surfaces. This research indicates potential industrial applications in protecting metals from corrosion in acidic environments, showcasing the compound's versatility beyond biomedical applications (Vikneshvaran & Velmathi, 2017).
Safety and Hazards
Propriétés
IUPAC Name |
3-[(4-chlorophenyl)methylamino]propanoic acid;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12ClNO2.ClH/c11-9-3-1-8(2-4-9)7-12-6-5-10(13)14;/h1-4,12H,5-7H2,(H,13,14);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HLAILPIZHMVJGM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CNCCC(=O)O)Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13Cl2NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-{[(4-Chlorophenyl)methyl]amino}propanoic acid hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



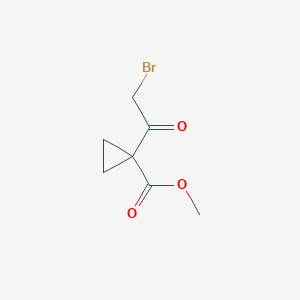
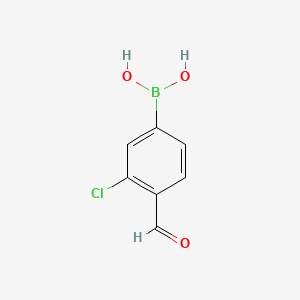
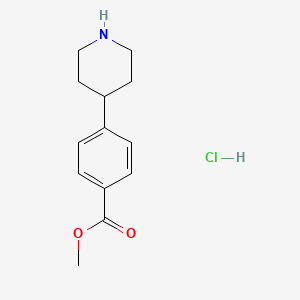
![2-(Pyridin-4-yl)-[1,2,4]triazolo[1,5-a][1,3,5]triazin-7-amine](/img/structure/B1416698.png)
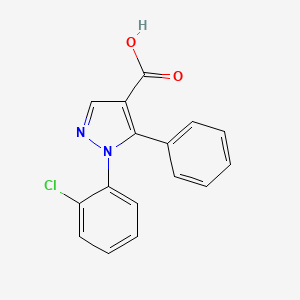
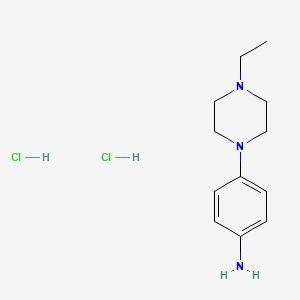
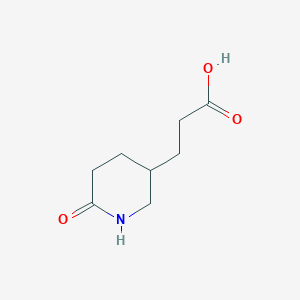

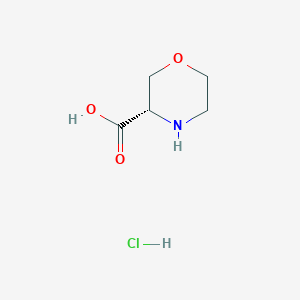
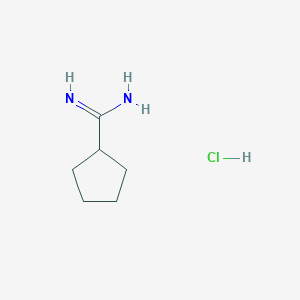
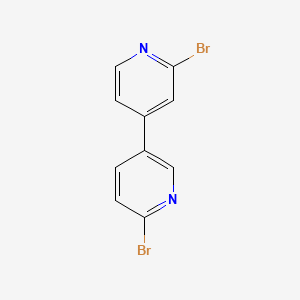

![1-[(2,3,5,6-Tetramethylphenyl)sulfonyl]piperazine hydrochloride](/img/structure/B1416714.png)
